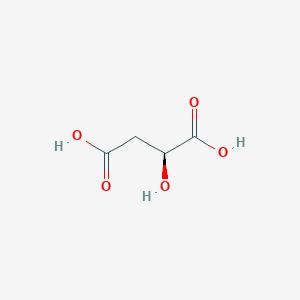
L-(-)-Malic acid
Katalognummer B142052
:
97-67-6
Molekulargewicht: 134.09 g/mol
InChI-Schlüssel: BJEPYKJPYRNKOW-REOHCLBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06706904B1
Procedure details


An aqueous solution of malic acid was prepared by mixing 134.09 g of malic acid with 50 mL of water. An aqueous solution of calcium carbonate was also prepared in a separate container by thoroughly mixing 200.18 g of calcium carbonate in 50 mL of water. The calcium carbonate solution was then slowly added to the malic acid solution. The resulting solution was spray dried to produce a powdered dicalciumhydroxy malate.







Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].C(=O)([O-])[O-:11].[Ca+2:14]>O>[C:1]([OH:9])(=[O:8])[CH:2]([CH2:4][C:5]([OH:7])=[O:6])[OH:3].[C:1]([O:9][OH:11])(=[O:8])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3].[Ca+2:14].[Ca+2:14].[OH:11][O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3].[OH:11][O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3].[OH:11][O:8][C:1](=[O:9])[CH:2]([CH2:4][C:5]([O-:7])=[O:6])[OH:3] |f:1.2,5.6.7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
134.09 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
Step Three
|
Name
|
|
|
Quantity
|
200.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Ca+2]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(O)CC(=O)[O-])(=O)OO.[Ca+2].[Ca+2].OOC(C(O)CC(=O)[O-])=O.OOC(C(O)CC(=O)[O-])=O.OOC(C(O)CC(=O)[O-])=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
